molecular formula C17H22N4O3 B12275879 1,3-Bis[(4-ethyloxyphenyl)amino]urea

1,3-Bis[(4-ethyloxyphenyl)amino]urea

Cat. No.: B12275879
M. Wt: 330.4 g/mol
InChI Key: IUEYAFHNFZCWSR-UHFFFAOYSA-N
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Description

1,3-Bis[(4-ethyloxyphenyl)amino]urea is an organic compound that belongs to the class of bis-ureas It is characterized by the presence of two ethyloxyphenyl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-ethyloxyphenyl)amino]urea typically involves the reaction of 4-ethyloxyphenyl isocyanate with an appropriate diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-urea compound. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-ethyloxyphenyl)amino]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

1,3-Bis[(4-ethyloxyphenyl)amino]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-ethyloxyphenyl)amino]urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(4-ethyloxyphenyl)amino]urea is unique due to the presence of ethyloxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis(4-ethoxyanilino)urea

InChI

InChI=1S/C17H22N4O3/c1-3-23-15-9-5-13(6-10-15)18-20-17(22)21-19-14-7-11-16(12-8-14)24-4-2/h5-12,18-19H,3-4H2,1-2H3,(H2,20,21,22)

InChI Key

IUEYAFHNFZCWSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NNC(=O)NNC2=CC=C(C=C2)OCC

Origin of Product

United States

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